4-Benzylmorpholine-2,3-dione

Descripción general

Descripción

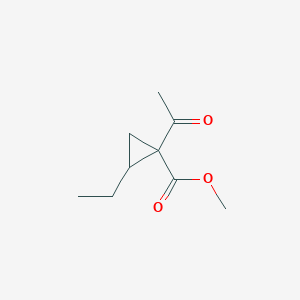

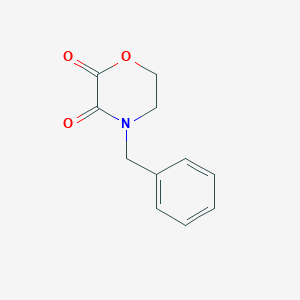

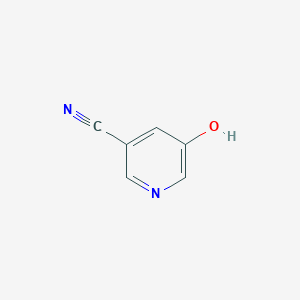

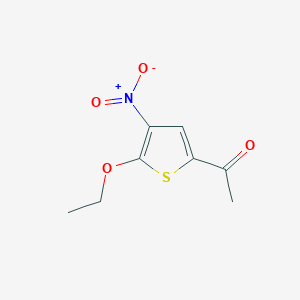

4-Benzylmorpholine-2,3-dione is a chemical compound that can be synthesized through various chemical reactions. It is structurally related to morpholine derivatives, which are known for their wide range of applications in medicinal chemistry and as building blocks in organic synthesis. The compound's structure features a morpholine ring fused with a 2,3-dione moiety, and a benzyl group attached to the nitrogen atom of the morpholine ring .

Synthesis Analysis

The synthesis of related morpholine derivatives has been reported in the literature. For instance, 4-arylmorpholine-2,3-diones were synthesized by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate

Aplicaciones Científicas De Investigación

Polymer Synthesis

4-Benzylmorpholine-2,3-dione derivatives have been explored for their potential in polymer science. For instance, Göppert et al. (2022) synthesized a 3-benzylmorpholine-2,5-dione monomer from l-phenylalanine, leading to the production of poly(ester amide) via ring-opening polymerization. This novel polyesteramide shows promise as a potential drug delivery vehicle due to its compatibility with hydrophobic molecules featuring aromatic moieties (Göppert et al., 2022).

Corrosion Inhibition

Spirocyclopropane derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, have demonstrated effectiveness as corrosion inhibitors. Chafiq et al. (2020) found that these compounds effectively prevent mild steel corrosion in acidic solutions, with the adsorption process following the Langmuir isotherm model (Chafiq et al., 2020).

Synthetic Chemistry

In synthetic chemistry, derivatives of 4-Benzylmorpholine-2,3-dione have been used to synthesize various compounds. Baag and Argade (2008) synthesized antifungal gymnoascolide A using 4-benzyl-3-phenylfuran-2,5-dione (Baag & Argade, 2008). This highlights its role as a versatile building block in organic synthesis.

Drug Design and Discovery

Compounds like 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones have been identified as potential antitumor agents. Tsou et al. (2009) reported that these derivatives selectively inhibit CDK4, a cyclin-dependent kinase associated with cancer (Tsou et al., 2009).

Biodegradation Studies

In environmental studies, derivatives like 4-benzoyl-5-phenylfuran-2,3-dione have been identified in the biodegradation processes of certain compounds. Bressler and Fedorak (2001) found that these derivatives are formed during the biodegradation of dibenzothiophene via the Kodama pathway (Bressler & Fedorak, 2001).

Direcciones Futuras

While specific future directions for “4-Benzylmorpholine-2,3-dione” were not found in the search results, the discovery of the pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .

Propiedades

IUPAC Name |

4-benzylmorpholine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYULESMFLWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylmorpholine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)